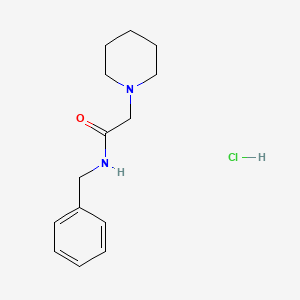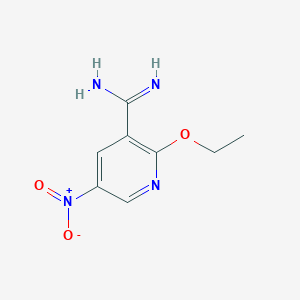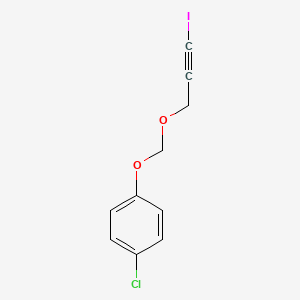![molecular formula C13H21N3O6 B13747834 tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate CAS No. 890091-52-8](/img/structure/B13747834.png)
tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a dioxopyrrolidinyl moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxopyrrolidinyl derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxopyrrolidinyl derivatives, while reduction can produce amine derivatives.
科学研究应用
tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate involves its interaction with specific molecular targets. The dioxopyrrolidinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The tert-butyl carbamate group provides stability and protection during these interactions.
相似化合物的比较
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of both the tert-butyl carbamate and dioxopyrrolidinyl moieties allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
890091-52-8 |
|---|---|
分子式 |
C13H21N3O6 |
分子量 |
315.32 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H21N3O6/c1-13(2,3)21-11(19)14-7-4-8-15-12(20)22-16-9(17)5-6-10(16)18/h4-8H2,1-3H3,(H,14,19)(H,15,20) |
InChI 键 |
GSYYNQCOQKDHOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


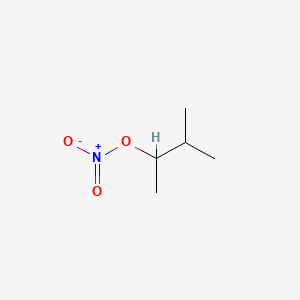
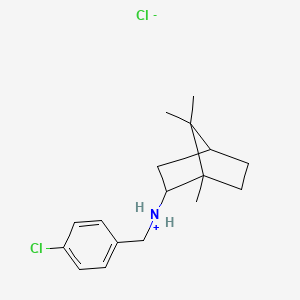
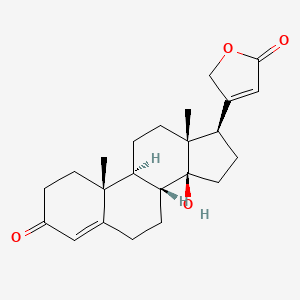
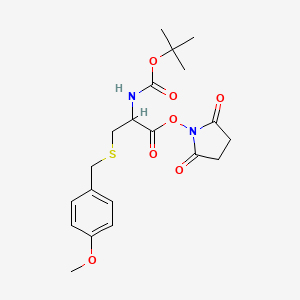

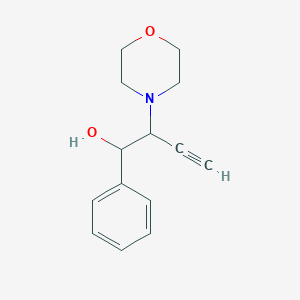
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
